

phenoxazine fundamental properties for researchers

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Compound of Interest

Compound Name: Phenoxazine

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An In-depth Technical Guide to the Fundamental Properties of **Phenoxazine** for Researchers

Introduction

Phenoxazine is a nitrogen- and oxygen-containing tricyclic heterocyclic compound that forms the core scaffold of numerous biologically active molecules and functional materials.^{[1][2]} Its unique electronic structure, redox activity, and versatile chemistry have made it a privileged scaffold in diverse scientific fields.^{[3][4]} For drug development professionals, **phenoxazine** derivatives are investigated for their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[3][5][6]} For materials scientists, this scaffold is integral to the design of organic light-emitting diodes (OLEDs), fluorescent probes, and redox-flow batteries.^{[2][7][8]} This guide provides a comprehensive overview of the fundamental properties of **phenoxazine**, detailed experimental protocols, and key biological pathways, serving as a foundational resource for researchers.

Core Physicochemical and Electronic Properties

The fundamental properties of the unsubstituted **phenoxazine** core (10H-**phenoxazine**) are summarized below. These values provide a baseline for understanding how substitutions on the tricyclic system can modulate its characteristics for specific applications.

Data Presentation: Quantitative Properties

The core quantitative data for **phenoxazine** are presented in the following tables for clarity and ease of comparison.

Table 1: Physicochemical Properties of **Phenoxazine**

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₉ NO	[1]
Molar Mass	183.21 g·mol ⁻¹	[1][9]
CAS Number	135-67-1	[10]
Appearance	Pale yellow to green-gray crystalline powder	[2][11][12]
Melting Point	156 - 159 °C	[12][13][14]
Boiling Point	180 - 185 °C (at 3 torr); 316.88 °C (estimate at 1 atm)	[12][13]
Solubility	Insoluble in water; Soluble in benzene, methanol, and other organic solvents.[11][12][13][14]	
pKa	1.80 ± 0.20 (Predicted)	[2][13]
pKb	12.20	[12]

Table 2: Spectral Properties of **Phenoxazine**

Property	Wavelength (nm)	Conditions	Source(s)
UV-Vis Absorption (λ_{max})	~316 nm	In chloroform	[15]
220-320 nm (π - π^* transition)	For derivatives	[16]	
330-440 nm (ICT band)	For derivatives	[16]	
Fluorescence Emission (λ_{em})	~489 nm	In chloroform	[15]

Table 3: Redox Properties of **Phenoxazine** Derivatives

Derivative Type	Redox Potential	Conditions / Reference	Source(s)
N-alkyl Phenoxazines	0.25 V	vs Fc/Fc ⁺ in MeCN	[7][17]
N-DAC Phenoxazine	0.70 V	vs Fc/Fc ⁺ in MeCN	[7][17]
Phenoxazine Trimer (3PXZ)	3.7 V (avg. discharge)	vs Li/Li ⁺ (in battery cathode)	[18]
Phenoxazine Copolymers	~4.7 eV (Ionization Potential)	Estimated from onset oxidation potential	[16]

Experimental Protocols

Detailed and reproducible methodologies are critical for research. Below are representative protocols for the synthesis and characterization of **phenoxazine**.

Protocol 1: Microwave-Assisted Synthesis of Phenoxazines

This protocol is adapted from a method demonstrating a rapid and efficient synthesis via Smiles rearrangement followed by an S_NAr ring closure.[19][20]

Materials:

- N-acetyl diphenyl ether derivative (1 mmol)
- Caesium carbonate (Cs_2CO_3) (2 mmol)
- N,N-dimethyl-formamide (DMF) (20 volumes)
- Ethyl acetate (EtOAc)
- Deionized water
- Anhydrous sodium sulfate (Na_2SO_4)
- Microwave synthesis tube with magnetic stir bar

Procedure:

- To a microwave synthesis tube, add the N-acetyl diphenyl ether (1 mmol), Cs_2CO_3 (2 mmol), and DMF (20 V).
- Seal the tube and place it in a microwave reactor.
- Irradiate the mixture at 155 °C for 15 minutes with stirring.
- After the reaction is complete and the vessel has cooled, add deionized water to the reaction mixture.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers and dry over anhydrous Na_2SO_4 .
- Filter the mixture and remove the solvent under reduced pressure (rotary evaporation).
- Purify the resulting crude residue using flash column chromatography (e.g., silica gel, hexane/EtOAc gradient) to yield the pure **phenoxazine** product.[\[19\]](#)

Protocol 2: Electrochemical Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the redox behavior of **phenoxazine** derivatives, determine oxidation potentials, and assess electrochemical reversibility.^{[16][21]}

Materials & Equipment:

- Three-electrode electrochemical cell (glass)
- Working Electrode (e.g., Glassy Carbon or Platinum)
- Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
- Counter Electrode (e.g., Platinum wire)
- Potentiostat
- **Phenoxazine** derivative solution (e.g., 0.1 mM in acetonitrile)
- Supporting electrolyte solution (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate - Bu₄NBF₄ - in acetonitrile)
- Inert gas (Nitrogen or Argon) for deoxygenation

Procedure:

- Prepare a solution of the **phenoxazine** derivative (0.1 mM) in the supporting electrolyte solution (0.1 M Bu₄NBF₄ in acetonitrile).
- Polish the working electrode to a mirror finish (e.g., using alumina slurry), rinse thoroughly with solvent, and dry.
- Assemble the three-electrode cell with the **phenoxazine** solution.
- Deoxygenate the solution by bubbling with N₂ or Ar gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

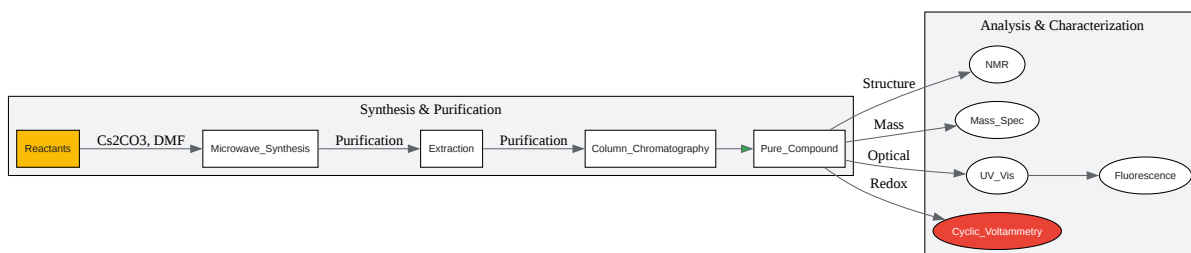
- Connect the electrodes to the potentiostat.
- Set the CV parameters: potential window (e.g., -0.5 V to 1.4 V vs. SCE), scan rate (e.g., 50 mV/s).[16]
- Run the cyclic voltammogram, recording the current response as a function of the applied potential.
- Analyze the resulting plot to identify oxidation and reduction peaks. The peak potentials provide information on the redox potentials, and the peak separation can indicate the reversibility of the redox process.[16]

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conceptualizing complex processes. The following diagrams are rendered using the DOT language and adhere to the specified design constraints.

Experimental Workflow

This diagram illustrates a typical experimental workflow for the synthesis and characterization of a novel **phenoxazine** derivative.



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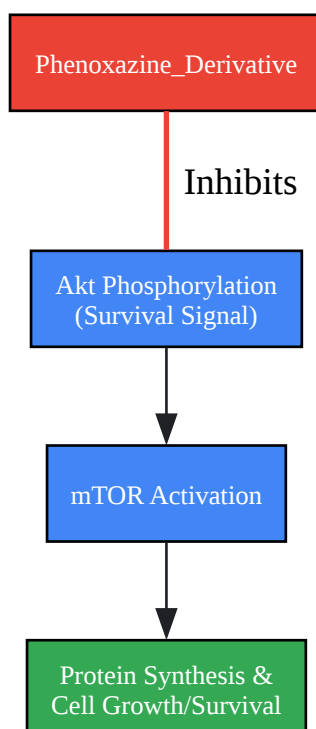
A typical workflow for **phenoxazine** synthesis and characterization.

Signaling Pathways in Drug Development

Phenoxazine derivatives are known to modulate key cellular signaling pathways, making them promising candidates for cancer therapy.[22][23]

1. Inhibition of the Akt/mTOR Survival Pathway

Many **phenoxazines** exert anticancer effects by inhibiting pro-survival signaling. The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis.[22][24]

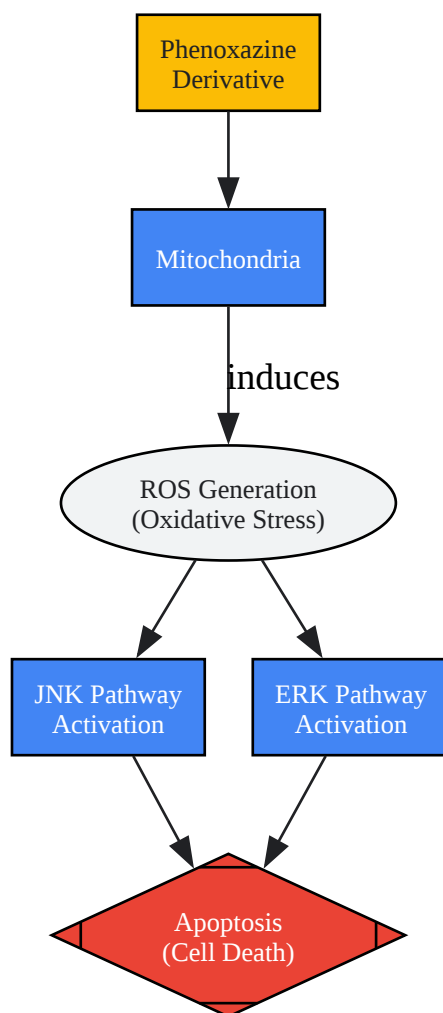


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Inhibition of the pro-survival Akt/mTOR pathway by **phenoxazine** derivatives.

2. Induction of Apoptosis via ROS and JNK/ERK Pathways

Certain **phenoxazine** derivatives can induce the generation of Reactive Oxygen Species (ROS), leading to oxidative stress. This stress activates signaling cascades like the JNK and ERK pathways, which can ultimately trigger programmed cell death (apoptosis) in cancer cells. [23]



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Phenoxazine-induced apoptosis via ROS generation and JNK/ERK activation.

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